2-methoxyethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
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Description
2-methoxyethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H18N2O5 and its molecular weight is 306.31g/mol. The purity is usually 95%.
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Mechanism of Action
- However, we can explore potential targets based on its structural features. The benzimidazole moiety, present in the compound, has been associated with various biological activities . It’s possible that this compound affects proteins involved in cellular processes.
- Without specific data, we can’t pinpoint exact pathways. However, benzimidazole derivatives have been studied for their effects on cell division, DNA replication, and protein synthesis .
Target of Action
Biochemical Pathways
Action Environment
Biological Activity
The compound 2-methoxyethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate (CAS No. 201992-12-3) belongs to a class of pyrimidine derivatives that have garnered interest due to their potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Formula
The molecular formula of the compound is C15H18N2O5 with a molecular weight of 306.31 g/mol. The structure features a pyrimidine core substituted with a methoxyethyl group and a hydroxyphenyl moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H18N2O5 |
Molecular Weight | 306.31 g/mol |
CAS Number | 201992-12-3 |
Antioxidant Activity
Research indicates that pyrimidine derivatives exhibit significant antioxidant properties. The presence of the hydroxyphenyl group in this compound is hypothesized to enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that similar compounds can reduce oxidative damage in various biological systems .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Anti-inflammatory Effects
In vitro studies have indicated that derivatives similar to this compound can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests a therapeutic application in managing inflammatory diseases .
Case Studies and Research Findings
-
Case Study on Antioxidant Activity :
A study evaluating the antioxidant capacity of various pyrimidine derivatives demonstrated that compounds with similar structures to this compound exhibited notable radical scavenging activity, particularly against DPPH radicals . -
Study on Antimicrobial Efficacy :
Another research effort assessed the antimicrobial properties of pyrimidine derivatives, revealing that compounds with hydroxyphenyl substitutions showed effective inhibition against Gram-positive bacteria, suggesting potential for development into therapeutic agents . -
Inflammatory Response Modulation :
A recent investigation into the anti-inflammatory effects of pyrimidine derivatives found that certain structural modifications led to enhanced inhibition of TNF-alpha production in macrophages, indicating potential applications in treating chronic inflammatory conditions .
The proposed mechanisms underlying the biological activities of this compound include:
- Radical Scavenging : The hydroxy group on the phenyl ring may donate electrons to free radicals, neutralizing them.
- Enzyme Inhibition : The structural components may interact with enzymes involved in inflammation and microbial resistance.
- Cell Signaling Modulation : The compound may influence signaling pathways related to cell survival and apoptosis.
Properties
IUPAC Name |
2-methoxyethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-9-12(14(19)22-8-7-21-2)13(17-15(20)16-9)10-3-5-11(18)6-4-10/h3-6,13,18H,7-8H2,1-2H3,(H2,16,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXIGLJCOHTRAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)O)C(=O)OCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.